molecular formula C15H22N2O3 B181775 Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate CAS No. 198627-86-0

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Número de catálogo B181775
Número CAS: 198627-86-0
Peso molecular: 278.35 g/mol
Clave InChI: MIQHJGPQPMQVOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is a derivative of piperazine . It has a molecular weight of 278.35 . The compound is of significant interest due to its potential biological activities and its role as intermediates in the synthesis of various pharmacologically active compounds.


Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using single crystal X-ray diffraction analysis. The piperazine ring typically adopts a chair conformation, and the overall molecular geometry can influence the compound’s intermolecular interactions and crystal packing.


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. These reactions are crucial for modifying the piperazine core and introducing functional groups that can enhance the biological activity of the final compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the piperazine ring. Spectroscopic methods like FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For example, a derivative was synthesized using condensation reactions and characterized using spectroscopic methods such as LCMS, 1H NMR, and X-ray diffraction, showing its potential for further biological evaluation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Another study focused on the crystal structure of a sterically congested piperazine derivative, highlighting its novel chemistry and pharmacologically useful core (Gumireddy et al., 2021).

Biological Evaluation

Various biological evaluations have been conducted on these compounds. The antibacterial and anthelmintic activities of certain derivatives were studied, showing moderate activity in these areas (Kulkarni et al., 2016). Additionally, the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel was investigated, indicating its potential as a corrosion inhibitor in industrial applications (Praveen et al., 2021).

Chemical and Molecular Analysis

Detailed chemical and molecular analyses have been performed on various derivatives. These analyses include X-ray crystallography, density functional theory calculations, and Hirshfeld surface analysis, providing insights into the molecular structure and stability of these compounds (Yang et al., 2021).

Antioxidant and Fuel Stabilization

Research has also explored the use of tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate derivatives as antioxidants and in fuel stabilization. One study reported the synthesis of a new base fuel antioxidant based on hindered phenol and heterocyclic amine, indicating its effectiveness in improving fuel stability (Desai, Misra, & Nair, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include “Harmful if swallowed”, “Harmful in contact with skin”, and "Harmful if inhaled" . Precautionary statements include “Avoid breathing dust/fume/gas/mist/vapors/spray” and “Use only outdoors or in a well-ventilated area” among others .

Propiedades

IUPAC Name

tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-16(8-10-17)12-5-4-6-13(18)11-12/h4-6,11,18H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQHJGPQPMQVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595422
Record name tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

CAS RN

198627-86-0
Record name tert-Butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-[3-(tetrahydropyran-2-yloxy)phenyl]piperazine-1-carboxylate (5.20 g, 14.4 mmol) prepared in Reference Example 199 and a catalytic amount of pyridinium p-toluene sulfonate in ethanol (100 ml) was stirred at 70° C. for 1.5 hours. The reaction mixture was concentrated under reduced pressure, and methylene chloride and a saturated sodium hydrogencarbonate aqueous solution were added to the residue, which was stirred for a while. The resulting precipitates were collected by filtrasion, and then dried in vacuo to afford tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate (3.73 g, yield 93%) as a a pale brown powder.
Name
tert-butyl 4-[3-(tetrahydropyran-2-yloxy)phenyl]piperazine-1-carboxylate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry of palladium hydroxide on carbon (330 mg) in methanol (10 mL) was added to a solution of 1,1-dimethylethyl 4-[3-(phenylmethoxy)phenyl]-1-piperazinecarboxylate (Description 20, 3.25 g, 8.8 mmol) in ethyl acetate/methanol (1:9) and the mixture was shaken under an atmosphere of hydrogen (40 psi) for 48 h. The mixture was filtered through celite and the solvent was evaporated under reduced pressure to give the title compound (2.28 g, 93%). 1H NMR (360 MHz, CDCl3) δ1.48 (9H, s), 3.10-3.13 (4H, m), 3.54-3.57 (4H, m), 6.34 (1H, dd, J 7.9, 2.2 Hz), 6.41 (1H, t, J 2.0 Hz), 6.34 (1H, dd, J 8.3, 2.2 Hz), and 7.11 (1H, t, J 7.9 Hz).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
330 mg
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

Citations

For This Compound
4
Citations
MM Herth, V Kramer, F Rösch - Journal of Labelled Compounds …, 2009 - Wiley Online Library
5‐HT 1A receptors are involved in a variety of psychiatric disorders and in vivo molecular imaging of the 5‐HT 1A status represents an important approach to analyze and treat these …
AL Williams, SR Dandepally, N Gilyazova… - Tetrahedron, 2010 - Elsevier
The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) using an MW-assisted nucleophilic aromatic substitution (S N Ar…
Number of citations: 10 www.sciencedirect.com
SR Dandepally, AL Williams - Tetrahedron Letters, 2009 - Elsevier
A simple and efficient method for the deprotection of secondary Boc-protected amino compounds under mild basic conditions using K 3 PO 4 ·H 2 O in MeOH assisted by microwave …
Number of citations: 41 www.sciencedirect.com
E Tampio L'Estrade, V Shalgunov, S Lehel… - … of Radioanalytical and …, 2020 - Springer
In this work, a fragment-based labeling procedure was developed based on condensation reactions. Six 18 F-labeled (arylpiperazinyl-butyl)oxindole derivatives were synthesized. …
Number of citations: 7 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.